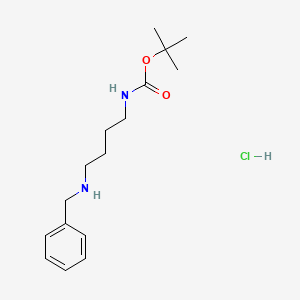
Boc-dab-bzl hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-dab-bzl hydrochloride is a compound used in peptide synthesis. It is a derivative of the amino acid diaminobutyric acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-dab-bzl hydrochloride typically involves the protection of the amino groups of diaminobutyric acid. The Boc group is introduced using tert-butyl dicarbonate in the presence of a base like triethylamine. The benzyl group is added through benzyl chloroformate under basic conditions. The final product is obtained as a hydrochloride salt by treating the protected diaminobutyric acid with hydrochloric acid .
Industrial Production Methods
Industrial production of Boc-dab-bzl hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a resin and then cleaved off using appropriate reagents .
Análisis De Reacciones Químicas
Types of Reactions
Boc-dab-bzl hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Bzl protecting groups using acids like trifluoroacetic acid (TFA) and hydrogen fluoride (HF), respectively
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc group.
Hydrogen Fluoride (HF): Used for the removal of the Bzl group.
Bases like Triethylamine: Used during the protection steps
Major Products Formed
Free Diaminobutyric Acid: Obtained after deprotection.
Various Peptide Derivatives: Formed through substitution reactions involving the amino groups
Aplicaciones Científicas De Investigación
Boc-dab-bzl hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Mecanismo De Acción
The mechanism of action of Boc-dab-bzl hydrochloride primarily involves its role as a protected amino acid derivative. The Boc and Bzl groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various chemical reactions to form peptides and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Boc-diaminopropionic Acid (Boc-dap): Similar in structure but with one less carbon in the backbone.
Boc-diaminopentanoic Acid (Boc-dap): Similar in structure but with one more carbon in the backbone.
Fmoc-dab-bzl: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for protection
Uniqueness
Boc-dab-bzl hydrochloride is unique due to its specific combination of Boc and Bzl protecting groups, which provide orthogonal protection. This allows for selective deprotection and functionalization, making it highly versatile in peptide synthesis .
Propiedades
IUPAC Name |
tert-butyl N-[4-(benzylamino)butyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-16(2,3)20-15(19)18-12-8-7-11-17-13-14-9-5-4-6-10-14;/h4-6,9-10,17H,7-8,11-13H2,1-3H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRYRDUPQWNZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)
![N-(2,3-dimethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2612665.png)




![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2612670.png)


![7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2612680.png)
![2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2612681.png)
![5-{1-[(3-Methylphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2612684.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethylprop-2-enamide](/img/structure/B2612685.png)

